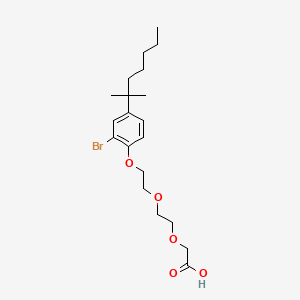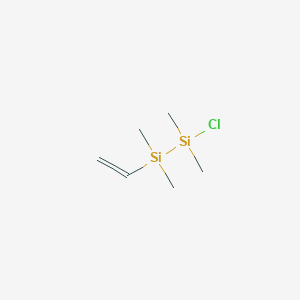![molecular formula C30H46Cl2Si B14330760 Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane CAS No. 107742-39-2](/img/structure/B14330760.png)
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to two chlorine atoms and two 2,4,6-tri(propan-2-yl)phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane typically involves the reaction of 2,4,6-tri(propan-2-yl)phenylmagnesium bromide with silicon tetrachloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, often around -78°C, to ensure the controlled addition of reagents and to minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Formation of alkoxy or amino derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of simpler silanes.
Aplicaciones Científicas De Investigación
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials.
Mecanismo De Acción
The mechanism of action of Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane involves its ability to form stable bonds with various nucleophiles. The silicon atom acts as an electrophilic center, allowing for the substitution of chlorine atoms with other groups. This reactivity is crucial for its applications in synthesis and material science.
Comparación Con Compuestos Similares
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Silane, dichlorobis[2,4,6-tris(1-methylethyl)phenyl]
Uniqueness
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane is unique due to its specific steric and electronic properties imparted by the 2,4,6-tri(propan-2-yl)phenyl groups. These properties make it particularly useful in applications requiring precise control over reactivity and stability.
Propiedades
Número CAS |
107742-39-2 |
|---|---|
Fórmula molecular |
C30H46Cl2Si |
Peso molecular |
505.7 g/mol |
Nombre IUPAC |
dichloro-bis[2,4,6-tri(propan-2-yl)phenyl]silane |
InChI |
InChI=1S/C30H46Cl2Si/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)33(31,32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
Clave InChI |
LHYWCIATTKFZLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Si](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)(Cl)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
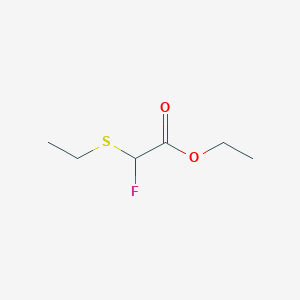
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
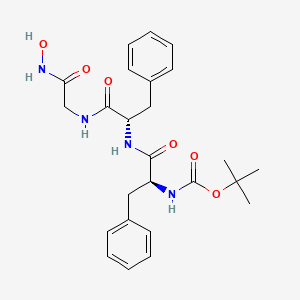
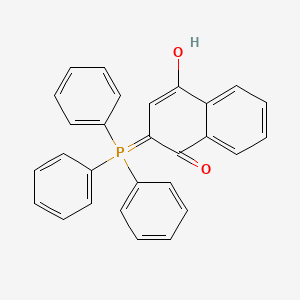
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
